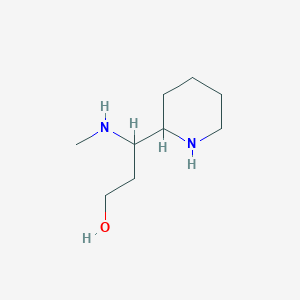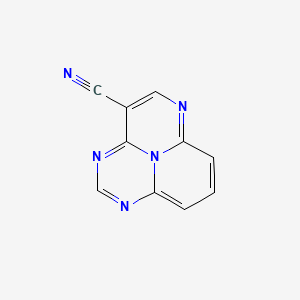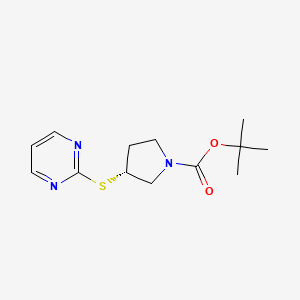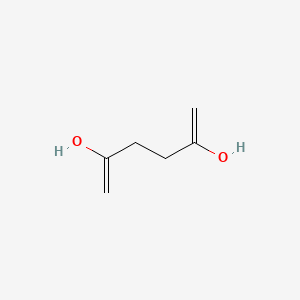
1,5-Hexadiene-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Hexadiene-2,5-diol is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-2,5-diol can be synthesized through several methods. One common laboratory-scale preparation involves the pinacolic reduction of acrolein. This method uses a reducing agent to convert acrolein into this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Hexadiene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the hexadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hexadiene-2,5-dione.
Reduction: Formation of hexane-2,5-diol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,5-Hexadiene-2,5-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1,5-Hexadiene-2,5-diol exerts its effects depends on the specific reaction or applicationFor example, in catalytic hydrogenation, the double bonds are reduced, leading to the formation of saturated compounds .
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene: A related compound with a similar backbone but without hydroxyl groups.
2,5-Dimethyl-1,5-hexadiene: Another related compound with methyl groups attached to the hexadiene backbone.
Uniqueness: 1,5-Hexadiene-2,5-diol is unique due to the presence of both double bonds and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
89071-86-3 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
hexa-1,5-diene-2,5-diol |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2 |
InChI-Schlüssel |
RZXDTJIXPSCHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC(=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


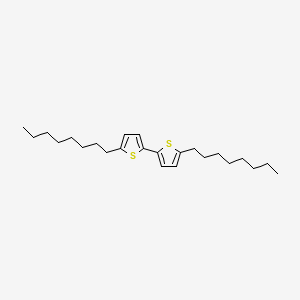
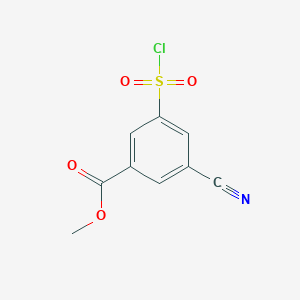
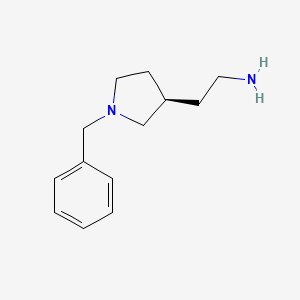
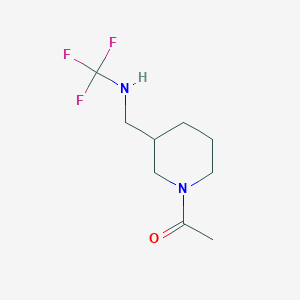
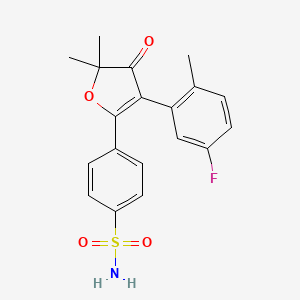

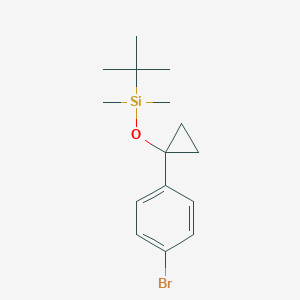
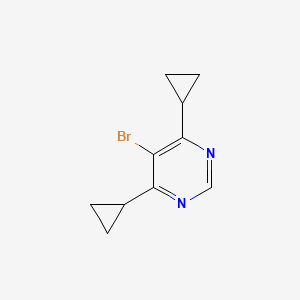
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
